

# Linoleyl Oleate (C<sub>36</sub>H<sub>66</sub>O<sub>2</sub>): A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Linoleyl oleate*

Cat. No.: *B15550434*

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This technical guide provides an in-depth overview of **linoleyl oleate**, a wax ester of significant interest in pharmaceutical and cosmetic research. This document, tailored for researchers, scientists, and drug development professionals, details the physicochemical properties, synthesis, analytical characterization, and key applications of **linoleyl oleate**, with a focus on its role in advanced drug delivery systems.

## Core Molecular and Physical Data

**Linoleyl oleate** is the ester formed from the condensation of linoleyl alcohol and oleic acid. Its molecular formula is C<sub>36</sub>H<sub>66</sub>O<sub>2</sub>, with a molecular weight of 530.91 g/mol .

Property	Value	Reference
Molecular Formula	C <sub>36</sub> H <sub>66</sub> O <sub>2</sub>	
Molecular Weight	530.91 g/mol	
CAS Number	17673-58-4	
Appearance	Liquid	
Purity	>99% (commercially available)	

# Synthesis of Linoleyl Oleate: An Experimental Protocol

The synthesis of **linoleyl oleate** is most effectively and sustainably achieved through enzymatic esterification. This method offers high specificity and mild reaction conditions compared to traditional chemical synthesis.

## Experimental Protocol: Lipase-Catalyzed Synthesis of Linoleyl Oleate

This protocol is a synthesized methodology based on established principles of enzymatic esterification of fatty acids and alcohols.

### Materials:

- Linoleyl alcohol
- Oleic acid
- Immobilized lipase (e.g., from *Candida antarctica*, Novozym 435)
- Anhydrous n-hexane (or other suitable organic solvent with a  $\log P \geq 3.5$ )
- Molecular sieves (4 Å)
- Sodium hydroxide (NaOH) solution (0.1 N in ethanol) for titration
- Phenolphthalein indicator

### Equipment:

- Reaction vessel (e.g., screw-capped flask)
- Shaking incubator or magnetic stirrer with temperature control
- Filtration apparatus
- Rotary evaporator

- Titration setup

#### Procedure:

- **Reactant Preparation:** In a screw-capped flask, combine linoleyl alcohol and oleic acid in a 2:1 molar ratio. The use of an excess of the alcohol can help to drive the reaction towards product formation.
- **Solvent and Enzyme Addition:** Add anhydrous n-hexane to dissolve the reactants. The solvent helps to reduce viscosity and can shift the equilibrium towards ester formation. Add the immobilized lipase to the mixture. A typical enzyme concentration is in the range of 0.2-0.4 g.
- **Reaction Conditions:** Add molecular sieves to the reaction mixture to remove the water produced during esterification, which further drives the reaction equilibrium towards the product.
- **Incubation:** Seal the flask and place it in a shaking incubator at 40-50°C with agitation (e.g., 150 rpm).
- **Monitoring the Reaction:** The progress of the esterification can be monitored by taking small aliquots of the reaction mixture at different time intervals and determining the residual oleic acid content by titration with 0.1 N ethanolic NaOH using phenolphthalein as an indicator. The reaction is considered complete when the acid value becomes constant.
- **Enzyme Recovery:** Once the reaction is complete, the immobilized enzyme can be recovered by filtration for potential reuse.
- **Product Isolation:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude **linoleyl oleate**.
- **Purification (Optional):** The product can be further purified using column chromatography on silica gel if required.

## Analytical Characterization of Linoleyl Oleate

The identity and purity of the synthesized **linoleyl oleate** should be confirmed using various analytical techniques.

Analytical Technique	Purpose	Key Parameters to Observe
Gas Chromatography (GC)	Purity assessment and quantification	A single peak corresponding to linoleyl oleate at a specific retention time.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification	A single peak corresponding to linoleyl oleate.
Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )	Structural confirmation	Characteristic peaks for the ester group, and the olefinic protons of the linoleyl and oleyl moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy	Functional group identification	A strong absorption band around $1740\text{ cm}^{-1}$ corresponding to the ester carbonyl ( $\text{C}=\text{O}$ ) stretching vibration.
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to the molecular weight of linoleyl oleate.

## Applications in Drug Delivery

**Linoleyl oleate**'s lipophilic nature makes it a valuable excipient in the formulation of drug delivery systems for poorly water-soluble drugs. Its primary applications are as a penetration enhancer in topical formulations and as a lipid component in nanoparticles.

## Experimental Protocol: Preparation of Linoleyl Oleate-Containing Lipid Nanoparticles (LNPs)

This protocol outlines a general method for the preparation of lipid nanoparticles using a hot homogenization and ultrasonication technique, which can be adapted to include **linoleyl**

**oleate.**

## Materials:

- Solid lipid (e.g., glyceryl monostearate, stearic acid)
- **Linoleyl oleate** (as the liquid lipid)
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Poloxamer 188, Tween 80)
- Purified water

## Equipment:

- High-shear homogenizer
- Probe sonicator
- Water bath
- Magnetic stirrer

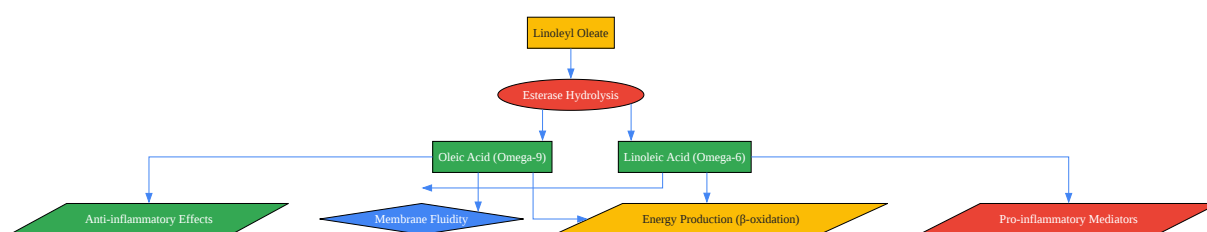
## Procedure:

- **Lipid Phase Preparation:** The solid lipid and **linoleyl oleate** are weighed and melted together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. The lipophilic API is dissolved in this molten lipid mixture.
- **Aqueous Phase Preparation:** The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.
- **Pre-emulsion Formation:** The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
- **Homogenization:** The pre-emulsion is then subjected to high-shear homogenization for a specified period to reduce the particle size.

- **Ultrasonication:** The hot nanoemulsion is further treated with a probe sonicator to achieve a smaller and more uniform particle size distribution.
- **Cooling and Nanoparticle Formation:** The resulting nanoemulsion is cooled down in an ice bath under gentle stirring, which leads to the solidification of the lipid droplets and the formation of lipid nanoparticles.
- **Characterization:** The prepared LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

## Potential Biological Fate and Action of Linoleyl Oleate Constituents

While **linoleyl oleate** itself does not have a specifically defined signaling pathway, upon administration, it can be hydrolyzed by esterases into its constituent molecules: linoleic acid and oleic acid. These fatty acids are biologically active and can participate in various metabolic and signaling pathways.



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Caption: Metabolic fate of **linoleyl oleate**'s components.

# Experimental Workflow for Formulation and Characterization

The development of a **linoleyl oleate**-based drug delivery system follows a logical workflow from synthesis to in vitro evaluation.



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Caption: Drug delivery system development workflow.

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